molecular formula C25H26N2O3S B5150461 N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B5150461
M. Wt: 434.6 g/mol
InChI Key: ROXACXOZHSCBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism of Action

N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide exerts its neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is activated in response to DNA damage and leads to the depletion of cellular energy stores, ultimately resulting in cell death. By inhibiting PARP activity, N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide prevents the depletion of cellular energy stores and promotes cell survival.
Biochemical and Physiological Effects
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce neuronal damage and improve neurological function in animal models of ischemic brain injury. In addition, N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide does not inhibit other enzymes that are involved in DNA repair, making it a more specific tool for studying the role of PARP in cellular processes. However, one of the limitations of using N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide. One area of interest is its potential use in the treatment of Alzheimer's disease. N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been shown to reduce amyloid-beta-induced neurotoxicity in vitro, suggesting that it may have therapeutic potential in this disease. Another area of interest is its potential use in the treatment of inflammatory diseases. N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis, suggesting that it may have therapeutic potential in these conditions. Finally, further research is needed to elucidate the precise mechanisms by which N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide exerts its neuroprotective and anti-inflammatory effects.

Synthesis Methods

N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of benzylamine and 4-fluorobenzenesulfonyl chloride in the presence of a base to form N-benzyl-4-fluorobenzenesulfonamide. This intermediate is then reacted with 1-piperidinecarboxamide to obtain the final product, N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide.

Scientific Research Applications

N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a neuroprotective effect against ischemic brain injury and has also been investigated for its potential use in the treatment of Alzheimer's disease. In addition, N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-benzyl-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c28-25(26-18-10-3-11-19-26)23-16-8-9-17-24(23)27(20-21-12-4-1-5-13-21)31(29,30)22-14-6-2-7-15-22/h1-2,4-9,12-17H,3,10-11,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXACXOZHSCBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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